N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide
Description
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide is a synthetic small molecule characterized by a cyclopropanecarboxamide core linked to a para-substituted phenyl ring bearing a 2,3-dihydroindole sulfonyl group.
Properties
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-18(14-5-6-14)19-15-7-9-16(10-8-15)24(22,23)20-12-11-13-3-1-2-4-17(13)20/h1-4,7-10,14H,5-6,11-12H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJYDVSKWGDFJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Cyclopropanecarboxamide Formation: The sulfonylated indole is coupled with 4-bromophenylcyclopropanecarboxamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under inert conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the sulfonyl group to a sulfide can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of nitro or halogenated derivatives on the phenyl ring.
Scientific Research Applications
Anticancer Activity
One of the prominent applications of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide is its potential as an anticancer agent. Research indicates that compounds with similar indole and sulfonamide moieties exhibit selective cytotoxicity against cancer cells. For instance, studies have shown that derivatives of indole compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
Case Study:
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of indole-based sulfonamides. The findings suggested that modifications on the indole ring could enhance anticancer efficacy while reducing toxicity to normal cells . This highlights the importance of this compound as a scaffold for developing new anticancer drugs.
Anti-inflammatory Properties
Another significant application is in the treatment of inflammatory diseases. Indole derivatives, particularly those containing sulfonamide groups, have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Research Insight:
In vitro studies have demonstrated that this compound can reduce the production of inflammatory mediators in macrophages, suggesting its potential use in conditions like rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives with indole structures possess broad-spectrum antimicrobial activity against various bacteria and fungi.
Evidence from Studies:
A study highlighted that compounds similar to this compound displayed significant inhibition against pathogenic strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and function .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The indole structure is known for its ability to cross the blood-brain barrier, which is crucial for central nervous system applications.
Clinical Relevance:
Preclinical models have indicated that this compound can mitigate neuronal cell death induced by oxidative stress, highlighting its potential role in neuroprotection .
Structure Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its pharmacological properties.
| Structural Feature | Impact on Activity |
|---|---|
| Indole ring | Enhances binding affinity to biological targets |
| Sulfonamide group | Increases solubility and bioavailability |
| Cyclopropane moiety | Modulates pharmacokinetics |
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The indole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl group may enhance binding affinity and specificity, while the cyclopropane ring can provide rigidity to the molecule, influencing its overall conformation and interaction with biological targets.
Comparison with Similar Compounds
The compound shares key structural features with several cyclopropanecarboxamide derivatives, differing primarily in the substituents on the phenyl ring. Below is a comparative analysis based on substituent chemistry, applications, and research findings.
Structural and Functional Analogues
Table 1: Key Cyclopropanecarboxamide Derivatives
Key Comparative Observations
Substituent-Driven Bioactivity
- Sulfonamide Linkage : The sulfonamide group (R-SO₂-NR₂) is a common feature in analogs like tozasertib and the target compound. This group enhances binding to biological targets (e.g., kinases in tozasertib ) through hydrogen bonding and hydrophobic interactions.
- Aromatic Heterocycles : The 2,3-dihydroindole group in the target compound contrasts with pyrazole ( ) or pyrimidine ( ) substituents. Indoline systems may confer unique pharmacokinetic properties, such as improved membrane permeability or metabolic stability.
- Agrochemical vs. Pharmaceutical Applications : Chlorophenyl (cyprofuram ) and methoxyphenyl ( ) derivatives are often fungicidal, while pyrimidine/thioether substituents (tozasertib ) align with anticancer uses. The target compound’s dihydroindole group may position it closer to medicinal applications.
Analytical and Screening Methods
- Cytotoxicity Assays : The SRB assay ( ) is widely used for anticancer drug screening. If the target compound exhibits cytotoxicity, this method would be applicable for comparison with tozasertib .
Biological Activity
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed analysis of its biological activity, including relevant data tables and findings from various studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 351.42 g/mol. The compound features an indole moiety linked to a sulfonamide group, which is known to enhance biological activity through various mechanisms.
Research indicates that compounds with indole and sulfonamide functionalities exhibit diverse pharmacological properties, including:
- Anti-inflammatory effects : Indole derivatives often modulate inflammatory pathways, potentially inhibiting cyclooxygenase enzymes.
- Anticancer properties : Many indole-based compounds have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Antimicrobial activity : Sulfonamides are historically recognized for their antibacterial properties, suggesting potential applications in treating infections.
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Study 1: Anti-inflammatory Effects
A study conducted on the anti-inflammatory effects of sulfonamide derivatives demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in vitro. The compound inhibited the activation of NF-kB pathways, which are crucial in mediating inflammation.
Study 2: Anticancer Activity
In another investigation, the compound was tested against various cancer cell lines, including breast and colon cancer. Results indicated that it induced apoptosis through the intrinsic pathway, evidenced by increased caspase activity and PARP cleavage. The compound also exhibited synergistic effects when combined with standard chemotherapeutic agents.
Q & A
Q. What are the key synthetic challenges in preparing N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide, and what strategies are recommended to overcome them?
Challenges include achieving regioselective sulfonylation at the indole nitrogen and maintaining cyclopropane ring stability. Recommended strategies:
- Use protecting groups (e.g., Boc for amines) during sulfonylation to prevent side reactions .
- Employ low-temperature cyclopropanation (<40°C) to minimize ring-opening, as validated in analogous cyclopropane-carboxamide syntheses .
- Adopt sequential coupling protocols inspired by terphenyl derivative syntheses involving sulfonyl transfer .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
A multi-modal approach is critical:
- High-resolution mass spectrometry (HRMS) with <3 ppm mass error, following NIST reference protocols .
- Multinuclear NMR (¹H, ¹³C, 19F) combined with DFT-simulated chemical shifts to resolve ambiguities .
- X-ray crystallography for absolute configuration determination, as demonstrated for isoindolone analogs .
- HPLC-PDA at multiple wavelengths (210 nm, 254 nm) to ensure ≥95% purity, with independent validation required for commercial samples .
Advanced Research Questions
Q. How can researchers apply Design of Experiments (DoE) principles to optimize the synthesis of this compound?
DoE enables efficient parameter screening:
- Critical factors : Temperature (60–120°C), catalyst loading (0.5–5 mol%), and reaction time (2–24 hrs) .
- Responses : Yield (HPLC), purity (area%), and byproduct formation (tracked via MS).
- Methodology :
- Fractional factorial designs to identify dominant variables .
- Central composite designs for response surface modeling .
- Computational pre-screening (e.g., transition state theory) to reduce experimental iterations by 40–60% .
Q. What computational methods are available to predict reaction pathways and intermediate stability during synthesis?
Advanced computational tools include:
- Quantum mechanical calculations : DFT (B3LYP/6-311+G**) to map sulfonylation energy profiles and identify rate-limiting steps .
- Molecular dynamics simulations : Solvent effects on cyclopropane stability (e.g., DMF vs. THF) .
- Machine learning : Trained on indole sulfonylation datasets to predict regioselectivity (>85% accuracy in ICReDD studies) .
Q. How should researchers address conflicting spectroscopic data during structural confirmation?
Contradictions require systematic validation:
- Stepwise protocol :
Replicate measurements under NIST-standardized conditions (solvent, temperature) .
Compare 2D NMR (HSQC, HMBC) correlations with DFT-simulated spectra .
Use isotopic labeling (e.g., ¹³C) to resolve coupling ambiguities .
- Crystallographic resolution : Single-crystal XRD achieves <0.01 Å coordinate uncertainty in isoindolone analogs .
Q. What methodologies exist for investigating the thermodynamic stability of the cyclopropane ring?
Stability studies should integrate:
- Experimental degradation testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
